molecular formula C9H17NaO4S B13856080 Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate

Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate

Cat. No.: B13856080
M. Wt: 244.29 g/mol
InChI Key: VEBKTVNBZTWAIU-NAFXZHHSSA-M
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Description

Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a hydroxyl group and a sulfonate group attached to a non-3-ene carbon chain. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate typically involves the reaction of non-3-ene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The hydroxyl group is introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or distillation to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfonic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted non-3-ene derivatives.

Scientific Research Applications

Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic molecules. This property is exploited in various applications, from enhancing the solubility of drugs to stabilizing emulsions in industrial processes.

Molecular Targets and Pathways:

    Cell Membranes: Interacts with lipid bilayers, altering membrane permeability and fluidity.

    Proteins: Binds to hydrophobic regions of proteins, affecting their folding and stability.

Comparison with Similar Compounds

  • Sodium Dodecyl Sulfate (SDS)
  • Sodium Lauryl Sulfate (SLS)
  • Sodium Stearate
  • Sodium Oleate

Properties

Molecular Formula

C9H17NaO4S

Molecular Weight

244.29 g/mol

IUPAC Name

sodium;(Z)-1-hydroxynon-3-ene-1-sulfonate

InChI

InChI=1S/C9H18O4S.Na/c1-2-3-4-5-6-7-8-9(10)14(11,12)13;/h6-7,9-10H,2-5,8H2,1H3,(H,11,12,13);/q;+1/p-1/b7-6-;

InChI Key

VEBKTVNBZTWAIU-NAFXZHHSSA-M

Isomeric SMILES

CCCCC/C=C\CC(O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCC=CCC(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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